Methyl 5-bromo-6-cyanopyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-cyanopyridine-3-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-cyanopyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 6-cyanopyridine-3-carboxylic acid, followed by esterification with methanol . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions. The esterification step is usually carried out using methanol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-cyanopyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is often employed.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-cyanopyridine-3-carboxylate and 5-thio-6-cyanopyridine-3-carboxylate.
Reduction Reactions: The major product is 5-bromo-6-aminopyridine-3-carboxylate.
Oxidation Reactions: The major product is 5-bromo-6-cyanopyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-6-cyanopyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-cyanopyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Methyl 5-bromo-6-cyanopyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-chloro-6-cyanopyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-6-cyanopyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-6-cyanopyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, which can affect the compound’s binding affinity and specificity in biological systems.
Properties
IUPAC Name |
methyl 5-bromo-6-cyanopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHKTKXNRMHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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